Superior ER α-Glucosidase II Inhibition Relative to Valiolamine and UV-4: A >30,000-Fold Improvement
EB-0150 demonstrates a profound, >30,000-fold increase in inhibitory potency against ER α-glucosidase II compared to the parent compound valiolamine (EB-0155), directly attributable to its optimized N-substitution [1]. This level of enhancement is not observed with all derivatives; for example, a shorter 4-carbon linker analog (EB-0281) shows only a ~100-fold improvement over valiolamine, highlighting the critical role of the specific 6-carbon linker in EB-0150 [1].
| Evidence Dimension | Inhibition of ER α-Glucosidase II (IC50) |
|---|---|
| Target Compound Data | 0.0337 μM |
| Comparator Or Baseline | Valiolamine (EB-0155): >100 μM; EB-0281 (4-atom linker analog): 1.01 μM |
| Quantified Difference | >2,967-fold vs. valiolamine; 30-fold vs. EB-0281 |
| Conditions | In vitro enzyme inhibition assay using recombinant mouse ER α-GluII. |
Why This Matters
This potency improvement is essential for achieving effective ERQC inhibition at physiologically relevant concentrations in cellular assays, directly impacting the compound's utility as a tool compound.
- [1] Karade SS, Hill ML, Kiappes JL, et al. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. J Med Chem. 2021;64(24):18010-18024. doi:10.1021/acs.jmedchem.1c01377 View Source
